molecular formula C24H34O6 B1663343 Fumaropimaric acid CAS No. 125-66-6

Fumaropimaric acid

Cat. No. B1663343
CAS RN: 125-66-6
M. Wt: 418.5 g/mol
InChI Key: PXYRCOIAFZBLBN-HQJFNQTASA-N
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Description

Fumaropimaric acid is a natural product that has gained significant attention in recent years due to its promising biological activities. It is a diterpene acid that is found in the resin of the pine tree, Pinus roxburghii. This compound has been reported to exhibit various biological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties.

Scientific Research Applications

Complement System Inhibition and Biological Reactions

Fumaropimaric acid has been identified as a potent inhibitor of the complement system. It can block the hemolytic activity of guinea pig serum and dissociate activated complement complexes, reducing chemotactic activity. This inhibition is evident in various biological reactions, including systemic Forssman, cutaneous Forssman, and reversed passive Arthus reactions. Fumaropimaric acid's effects suggest potential applications in controlling complement-dependent inflammatory responses (Glovsky et al., 1969).

Delayed Hypersensitivity and Cutaneous Reactions

Research shows that fumaropimaric acid can suppress delayed hypersensitivity and cutaneous reactions in guinea pigs. The mechanism of this suppression varies depending on the type of reaction, indicating that fumaropimaric acid may have distinct modes of action for different immune responses (Feinman et al., 1970).

Therapeutic Action in Experimental Nephritis

Fumaropimaric acid was studied for its therapeutic action in experimental immune nephritis. In this context, it showed potential in reducing the severity of nephritis, suggesting its utility in treating immune-mediated renal diseases (Floyd et al., 1974).

Skin Allograft Rejection

In studies of skin allograft rejection in guinea pigs, fumaropimaric acid was used to explore the role of the complement system in this process. While its effect on prolonging allograft survival was minimal, these studies highlight its potential role in modulating complement-dependent inflammation (Glovsky et al., 1973).

Neuroprotective and Immunomodulatory Effects

Fumaric acid and its esters have shown neuroprotective and immunomodulatory effects, particularly in the context of multiple sclerosis. Clinical studies have demonstrated their potential in reducing inflammatory lesions and preserving neural integrity, primarily due to their antioxidative properties (Gold et al., 2012).

Chemical Synthesis and Industrial Applications

Fumaropimaric acid has been used in the synthesis of various compounds, showcasing its versatility in chemical applications. This includes its use in the synthesis of enantiopure diamines and Schiff bases, indicating its potential utility in chemical manufacturing and industrial processes (Khlebnikova et al., 2018).

properties

CAS RN

125-66-6

Product Name

Fumaropimaric acid

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

IUPAC Name

(1S,4R,5R,9R,10R,12R,13R,14S)-5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid

InChI

InChI=1S/C24H34O6/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(29)30)16(24)10-13(14)17(19(25)26)18(24)20(27)28/h11-13,15-18H,5-10H2,1-4H3,(H,25,26)(H,27,28)(H,29,30)/t13-,15+,16+,17+,18+,22-,23+,24-/m0/s1

InChI Key

PXYRCOIAFZBLBN-HQJFNQTASA-N

SMILES

CC(C)C1=CC23CCC4C(C2CC1C(C3C(=O)O)C(=O)O)(CCCC4(C)C(=O)O)C

Canonical SMILES

CC(C)C1=CC23CCC4C(C2CC1C(C3C(=O)O)C(=O)O)(CCCC4(C)C(=O)O)C

synonyms

(4α,8α,12α,13R,14S)-16-Isopropyl-17,19-dinoratis-15-ene-4,13,14-tricarboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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